REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[N:10][C:9]([C:12]#[C:13][CH:14]([OH:16])[CH3:15])=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2>C(Cl)Cl.O=[Mn]=O>[CH3:1][O:2][C:3]1[CH:11]=[N:10][C:9]([C:12]#[C:13][C:14](=[O:16])[CH3:15])=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
COC1=C2C=CNC2=C(N=C1)C#CC(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C=CNC2=C(N=C1)C#CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.152 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |